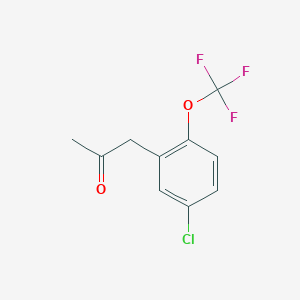1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18807655
Molecular Formula: C10H8ClF3O2
Molecular Weight: 252.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8ClF3O2 |
|---|---|
| Molecular Weight | 252.62 g/mol |
| IUPAC Name | 1-[5-chloro-2-(trifluoromethoxy)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H8ClF3O2/c1-6(15)4-7-5-8(11)2-3-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
| Standard InChI Key | WMUICJCXMVEQEO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=C(C=CC(=C1)Cl)OC(F)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s structure features a phenyl ring with three distinct substituents: a chlorine atom at the 5-position, a trifluoromethoxy group (-O-CF) at the 2-position, and a propan-2-one group (-CO-CH) at the 1-position . The trifluoromethoxy group contributes to enhanced lipophilicity, which improves membrane permeability and bioavailability, while the chlorine atom serves as an electrophilic site for nucleophilic substitution reactions.
Physicochemical Properties
Key physicochemical properties are summarized in Table 1. The compound’s molecular weight of 252.62 g/mol aligns with its halogen-rich composition . Its solubility varies significantly with solvent polarity, showing moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. The trifluoromethoxy group’s strong electron-withdrawing effect stabilizes the aromatic ring, reducing susceptibility to electrophilic aromatic substitution.
Table 1: Physicochemical Properties of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 252.62 |
| CAS Registry Number | 1805855-04-2 |
| Solubility | Soluble in DMSO, acetone; sparingly soluble in water |
| Boiling Point | Not reported |
| Melting Point | Not reported |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multi-step organic reactions. A common route begins with the Friedel-Crafts acylation of 2-(trifluoromethoxy)phenol to introduce the propan-2-one group, followed by chlorination at the 5-position using chlorine gas or sulfuryl chloride (SOCl) under controlled conditions. Alternative methods employ Ullmann coupling or nucleophilic aromatic substitution to install the trifluoromethoxy group early in the synthesis.
Optimization of Reaction Conditions
Critical parameters include temperature control (typically between 0–50°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and catalyst use (e.g., Lewis acids like AlCl for Friedel-Crafts reactions). The chlorination step requires careful stoichiometry to avoid over-halogenation, with yields ranging from 60–75% after purification via column chromatography.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The chlorine atom at the 5-position undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example, reaction with sodium methoxide in methanol replaces chlorine with a methoxy group, forming 1-(5-methoxy-2-(trifluoromethoxy)phenyl)propan-2-one. This reactivity is exploited to generate derivatives for structure-activity relationship (SAR) studies in drug discovery.
Oxidation and Reduction
The ketone group in propan-2-one participates in oxidation-reduction reactions. Reduction with sodium borohydride (NaBH) yields the corresponding secondary alcohol, while strong oxidizing agents like potassium permanganate (KMnO) cleave the carbonyl group, producing carboxylic acid derivatives.
Electrophilic Aromatic Substitution
Despite the deactivating effects of the trifluoromethoxy group, directed ortho-metalation strategies enable functionalization at specific positions. For instance, lithiation using n-butyllithium (n-BuLi) followed by quenching with electrophiles introduces substituents at the 4-position of the phenyl ring.
Applications in Pharmaceutical and Agrochemical Research
Medicinal Chemistry
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its trifluoromethoxy group enhances metabolic stability, making it a key scaffold in candidates targeting infectious diseases. Derivatives have shown inhibitory activity against Mycobacterium tuberculosis in preliminary assays.
Agrochemical Development
In agrochemistry, the compound’s halogenated structure contributes to herbicidal and fungicidal activity. Structural analogs bearing additional chloro or fluoro substituents exhibit enhanced potency against plant pathogens such as Phytophthora infestans.
Comparative Analysis with Structural Analogues
Comparison to 1-Chloro-1-(5-(methylthio)phenyl)propan-2-one
Replacing the trifluoromethoxy group with a methylthio (-S-CH) group increases electron density on the phenyl ring, enhancing susceptibility to electrophilic attack but reducing metabolic stability. The analogue exhibits lower lipophilicity (clogP = 2.1 vs. 3.4 for the target compound).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume